甲呋帕利盐酸盐

描述

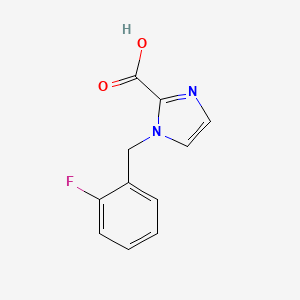

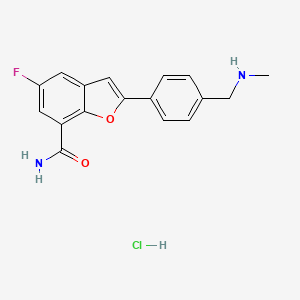

Mefuparib hydrochloride , also known as CVL218 , is a novel second-generation poly-ADP-ribose polymerase (PARP) inhibitor . It has garnered attention in the field of cancer treatment due to its potent activity against PARP1 and PARP2.

Molecular Structure Analysis

Mefuparib hydrochloride exhibits a well-defined molecular structure. Its chemical formula is C17H18N4O2Cl2, and it is a substrate-competitive inhibitor of PARP1 and PARP2. The molecular structure consists of aromatic rings, amide groups, and a chlorine atom. The precise arrangement of atoms and functional groups contributes to its pharmacological properties .

Chemical Reactions Analysis

Mefuparib hydrochloride undergoes metabolic transformations in vivo. Notably, the major metabolite, M8, is observed in plasma, urine, feces, and bile. The drug-related substances are extensively distributed to tissues within 48 hours after administration. Further studies have elucidated its metabolic pathways and stability .

Physical And Chemical Properties Analysis

- Solubility : Mefuparib hydrochloride exhibits high water solubility (>35 mg/ml) .

- Brain Penetration : CVL218 can easily cross the blood-brain barrier (BBB), making it a potential candidate for brain tumor treatment .

- Protein Binding : It has a high brain protein-binding rate (88.16%) .

科学研究应用

抗癌活性

甲呋帕利盐酸盐 (MPH) 在癌症治疗领域展现出显著的潜力。一项由 (何等人,2016) 进行的研究表明 MPH 是一种有效的 PARP 抑制剂,在体外和体内均表现出卓越的抗癌活性。MPH 的特点是水溶性高,且能有效抑制 PARP1/2,从而减少聚 (ADP 核糖) 的形成,增加 γH2AX 水平,并诱导同源重组修复 (HR) 缺陷型细胞凋亡。该研究强调了 MPH 在治疗 HR 缺陷型癌症中的前景,以及它与其他抗癌药物协同作用的潜力。

药物递送系统

尽管与甲呋帕利盐酸盐没有直接关系,但多功能无机纳米颗粒的进步,正如 (Liong 等人,2008) 所讨论的,代表了药物递送系统中的重大发展。这些纳米颗粒促进了同时进行药物递送、成像和靶向,这可能对递送 MPH 等药物产生影响。

基于纳米颗粒的药物递送

介孔二氧化硅纳米颗粒 (MSN) 在再生医学和药物递送中的应用,正如 (Rosenholm 等人,2016) 和 (Mamaeva 等人,2013) 的研究中所概述的,为 MPH 递送的潜在应用提供了见解。MSN 为受控药物释放提供了一个多功能平台,并可能增强 MPH 在癌症治疗中的疗效和靶向性。

多功能纳米颗粒系统

在药物递送和治疗的背景下,多功能、刺激敏感的纳米颗粒系统的发展,正如 (Torchilin,2014) 所讨论的,值得注意。此类系统可以靶向疾病部位并增强细胞内药物递送,从而可能增强 MPH 等药物的治疗效果。

作用机制

Mefuparib hydrochloride inhibits PARP enzymes, crucial for DNA repair. By blocking PARP1 and PARP2, it prevents efficient DNA repair in cancer cells. This leads to the accumulation of DNA damage, ultimately resulting in cell death. Its substrate-competitive mode of action makes it an attractive candidate for cancer therapy .

未来方向

: Xin-mei Li, Yuan-dong Zheng, Yi-fan Zhang, Xia-juan Huan, Chen Yang, Meng-ling Liu, Xiao-kun Shen, Chun-hao Yang & Xing-xing Diao. “Absorption, distribution, metabolism, and excretion of [14C]Mefuparib (CVL218), a novel PARP1/2 inhibitor, in rats.” Cancer Chemotherapy and Pharmacology, Volume 90, pages 499–510 (2022). Link

: “Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity.” Oncotarget, 2016. Link

属性

IUPAC Name |

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2.ClH/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15;/h2-8,20H,9H2,1H3,(H2,19,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFWTAVHQKERKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mefuparib hydrochloride | |

CAS RN |

1449746-00-2 | |

| Record name | Mefuparib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449746002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEFUPARIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82IYE3T3BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3027933.png)

![1-[(3-Fluorophenyl)methyl]cyclopropyl-methanamine](/img/structure/B3027934.png)

![2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B3027937.png)

![8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride](/img/structure/B3027939.png)